molecular formula C25H20ClN5O2S B2998351 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 946377-35-1

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2998351
M. Wt: 489.98
InChI Key: CGBDLOLKMJBWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No specific description of the compound was found in the available resources.



Synthesis Analysis

No specific synthesis analysis of the compound was found in the available resources.



Molecular Structure Analysis

No specific molecular structure analysis of the compound was found in the available resources.



Chemical Reactions Analysis

No specific chemical reactions analysis of the compound was found in the available resources.



Physical And Chemical Properties Analysis

No specific physical and chemical properties analysis of the compound was found in the available resources.


Scientific Research Applications

Synthesis and Biological Activities

A series of compounds including those similar to the specified chemical structure were synthesized and evaluated for various biological activities. In one study, novel heterocyclic compounds derived from a similar base structure were synthesized and investigated for their lipase and α-glucosidase inhibition properties. Some of these compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in addressing metabolic disorders or diabetes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Applications

Another area of research focused on the antimicrobial potential of compounds with a similar core structure. For instance, derivatives of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests a potential application in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Inhibition Studies

Research on indole acetamide derivatives highlighted their inhibitory action on cyclooxygenase domains, suggesting anti-inflammatory applications. The structural analysis and molecular docking studies confirmed the interaction with COX-1 and 2 domains, pointing to potential use in anti-inflammatory drug development (Al-Ostoot et al., 2020).

Safety And Hazards

No specific safety and hazards information of the compound was found in the available resources.


Future Directions

No specific future directions of the compound were found in the available resources.


properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2S/c1-33-19-6-4-5-18(13-19)31-24(21-14-27-22-8-3-2-7-20(21)22)29-30-25(31)34-15-23(32)28-17-11-9-16(26)10-12-17/h2-14,27H,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDLOLKMJBWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

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